molecular formula C12H11NO3 B1465933 Ethyl 8-hydroxyquinoline-3-carboxylate CAS No. 122855-37-2

Ethyl 8-hydroxyquinoline-3-carboxylate

Cat. No.: B1465933
CAS No.: 122855-37-2
M. Wt: 217.22 g/mol
InChI Key: JONFCTYYAHIBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-hydroxyquinoline-3-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its broad range of biological activities This compound is characterized by the presence of an ethyl ester group at the 3-position and a hydroxyl group at the 8-position of the quinoline ring

Biochemical Analysis

Biochemical Properties

Ethyl 8-hydroxyquinoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with metal ions, where it acts as a chelating agent. This interaction is crucial in inhibiting the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. Additionally, this compound has been shown to interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .

Cellular Effects

This compound influences various cellular processes. It has been observed to exhibit antimicrobial, anticancer, and antifungal activities . In cancer cells, it can induce apoptosis, a process of programmed cell death, by disrupting mitochondrial function and activating caspases. Furthermore, this compound affects cell signaling pathways, including those involved in cell proliferation and survival. It can also modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. At the molecular level, it binds to metal ions, forming stable complexes that inhibit the activity of metalloenzymes . This inhibition can lead to the disruption of essential biochemical pathways, such as those involved in DNA synthesis and repair. Additionally, this compound can interact with proteins involved in cell signaling, leading to altered cellular responses. It has also been shown to affect gene expression by binding to specific DNA sequences and modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions include oxidation, reduction, and conjugation, leading to the formation of various metabolites. Some of these metabolites retain biological activity and contribute to the overall pharmacological effects of the compound. This compound also interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . It can also be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. The targeting of this compound to specific subcellular compartments is facilitated by its chemical structure and the presence of targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-hydroxyquinoline-3-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 8-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

ethyl 8-hydroxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-10(14)11(8)13-7-9/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONFCTYYAHIBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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